![molecular formula C15H16N4O B14230343 1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]- CAS No. 473742-36-8](/img/structure/B14230343.png)
1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]- is a complex organic compound that features both imidazole and indole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of study in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]- typically involves the formation of the imidazole ring followed by the attachment of the indole moiety. One common method includes the use of N-heterocyclic carbenes (NHC) as catalysts. For instance, the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) can yield substituted imidazoles .
Industrial Production Methods: Industrial production often employs multicomponent reactions that enable the synthesis of highly substituted imidazole derivatives. Catalysts such as erbium triflate are used to facilitate these reactions, ensuring high yields and efficiency .
化学反応の分析
Types of Reactions: 1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the imidazole and indole rings.
Common Reagents and Conditions:
Oxidation: tert-Butylhydroperoxide (TBHP)
Reduction: Sodium borohydride
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole and indole derivatives .
科学的研究の応用
1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound’s imidazole and indole rings allow it to bind to various receptors and enzymes, modulating their activity. This binding can lead to a range of biological effects, including inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls .
類似化合物との比較
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1-Methyl-2-imidazolecarboxaldehyde: Another imidazole derivative used in various chemical reactions.
Uniqueness: 1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]- is unique due to its combined imidazole and indole structures, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both research and industrial applications .
特性
CAS番号 |
473742-36-8 |
|---|---|
分子式 |
C15H16N4O |
分子量 |
268.31 g/mol |
IUPAC名 |
N-[2-(1-methylindol-3-yl)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-18-10-12(13-4-2-3-5-14(13)18)6-7-17-15(20)19-9-8-16-11-19/h2-5,8-11H,6-7H2,1H3,(H,17,20) |
InChIキー |
CMKCRUKKMWJPIB-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)CCNC(=O)N3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


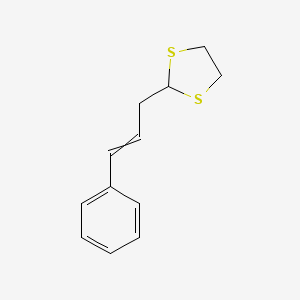
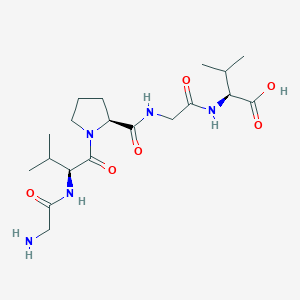
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14230272.png)
![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)
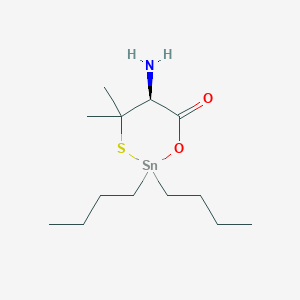
methanone](/img/structure/B14230294.png)
![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)
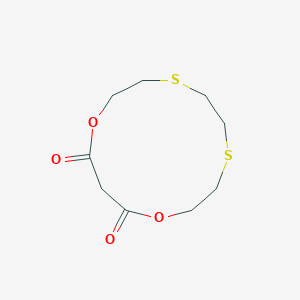
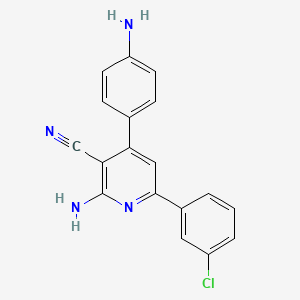
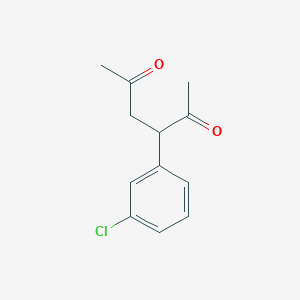
![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B14230334.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
